Ethyl 4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with an ethyl ester and a benzodioxole moiety
Mechanism of Action
Target of Action
A structurally similar compound, (4r,5r)-5-amino-1-[2-(1,3-benzodioxol-5-yl)ethyl]-4-(2,4,5-trifluorophenyl)piperidin-2-one, has been reported to target dipeptidyl peptidase 4 .
Mode of Action
Compounds with a similar structure have shown anticancer activity, causing cell cycle arrest at the s phase and inducing apoptosis in cancer cells .
Biochemical Pathways
It is known that compounds with similar structures can affect microtubule assembly, leading to mitotic blockade and cell apoptosis .
Result of Action
Compounds with a similar structure have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
The synthesis of Ethyl 4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 1,3-benzodioxole-5-carbonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Ethyl 4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace the existing substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Ethyl 4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carboxylate can be compared to other piperazine derivatives and benzodioxole-containing compounds:
Piperazine Derivatives: Compounds such as 1-(2-pyrimidinyl)piperazine and 1-(2-methoxyphenyl)piperazine share the piperazine core but differ in their substituents, leading to variations in their biological activity and applications.
Benzodioxole-Containing Compounds: Compounds like piperine and safrole contain the benzodioxole moiety and exhibit different biological activities, including anti-inflammatory and anticancer properties.
This compound stands out due to its unique combination of structural features, making it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-2-20-15(19)17-7-5-16(6-8-17)14(18)11-3-4-12-13(9-11)22-10-21-12/h3-4,9H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPHQJGCRDBGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.